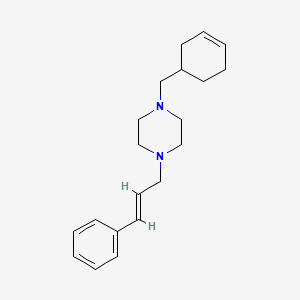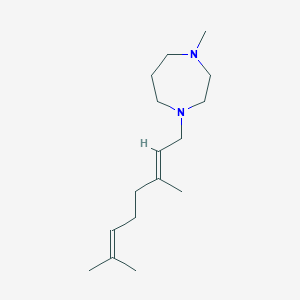
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. CPP is a widely used research tool in neuroscience, as it allows for the study of the NMDA receptor and its role in various physiological and pathological processes.
Mécanisme D'action
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a non-competitive antagonist of the NMDA receptor by blocking the ion channel pore. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. The blockade of the NMDA receptor by 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to impair learning and memory in animal models, highlighting the importance of this receptor in cognitive function.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to have neuroprotective effects, protecting neurons from damage induced by oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its selectivity for the NMDA receptor, which allows for the specific study of this receptor and its role in various physiological and pathological processes. However, there are also limitations to the use of 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments. For example, 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time. Additionally, 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine and the NMDA receptor. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective NMDA receptor antagonists, which could have therapeutic potential for a wide range of neurological and psychiatric disorders. Additionally, further research is needed to better understand the complex signaling pathways that are activated by the NMDA receptor and how these pathways contribute to normal brain function and disease.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is commonly used in neuroscience research to study the NMDA receptor and its role in various physiological and pathological processes. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of the NMDA receptor has been implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1-5,7-9,12,20H,6,10-11,13-18H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEDVCXDKFKGRP-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-methylphenyl)piperazine](/img/structure/B3851488.png)
![2-[benzyl(2-methyl-2-buten-1-yl)amino]ethanol](/img/structure/B3851496.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol](/img/structure/B3851500.png)
![4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851502.png)
![2-ethoxy-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851510.png)
![ethyl 1-[4-(hexyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B3851519.png)
![{1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B3851530.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3851534.png)
![6-chloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851545.png)

![N,N-dimethyl-4-[3-(1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B3851552.png)


